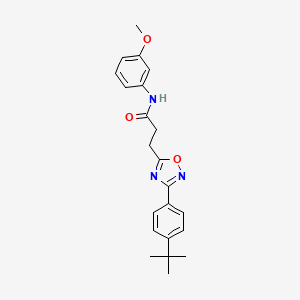![molecular formula C17H14N4O2 B7685579 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7685579.png)
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide, commonly known as EPC-K1, is a small molecule compound that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. EPC-K1 has been shown to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and viral infections.
Applications De Recherche Scientifique
EPC-K1 has been extensively studied for its potential therapeutic applications in cancer treatment. CK2 is overexpressed in several types of cancer and is associated with tumor progression and resistance to chemotherapy. EPC-K1 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy drugs. In addition, EPC-K1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has also been investigated for its antiviral activity against hepatitis C virus and human papillomavirus.
Mécanisme D'action
EPC-K1 inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents CK2 from phosphorylating its downstream targets, which are involved in cell proliferation, survival, and apoptosis. EPC-K1 has been shown to selectively inhibit CK2 over other protein kinases, making it a promising therapeutic candidate.
Biochemical and Physiological Effects
EPC-K1 has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. In animal models of neurodegenerative diseases, EPC-K1 has been shown to reduce oxidative stress and inflammation, which are major contributors to neuronal damage. EPC-K1 has also been shown to inhibit viral replication by targeting the viral protein kinases.
Avantages Et Limitations Des Expériences En Laboratoire
EPC-K1 has several advantages for lab experiments, including its high potency and selectivity for CK2. It is also relatively easy to synthesize and has good solubility in aqueous and organic solvents. However, EPC-K1 has some limitations, such as its short half-life and low bioavailability in vivo. These issues can be addressed by developing more stable analogs and optimizing the dosing regimen.
Orientations Futures
There are several future directions for EPC-K1 research, including developing more potent and selective analogs, investigating its pharmacokinetics and pharmacodynamics in vivo, and exploring its potential applications in combination therapy with other drugs. EPC-K1 can also be used as a tool compound to study the role of CK2 in various cellular processes and diseases. Overall, EPC-K1 has shown great promise as a therapeutic candidate and a valuable research tool in the field of protein kinase inhibitors.
Méthodes De Synthèse
The synthesis of EPC-K1 involves a multi-step process that starts with the reaction of 2-aminofuran with 2-bromoacetylpyrazoloquinoline. The resulting intermediate is then reacted with ethyl bromoacetate, followed by hydrolysis and cyclization to obtain the final product. The yield of EPC-K1 can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Propriétés
IUPAC Name |
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-2-21-16-12(10-11-6-3-4-7-13(11)18-16)15(20-21)19-17(22)14-8-5-9-23-14/h3-10H,2H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRZNPFREUJHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


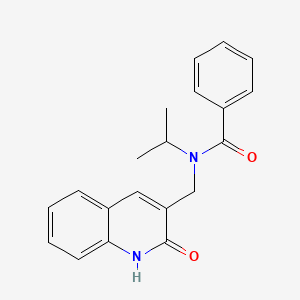
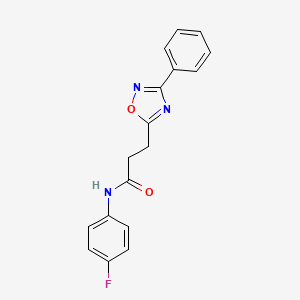
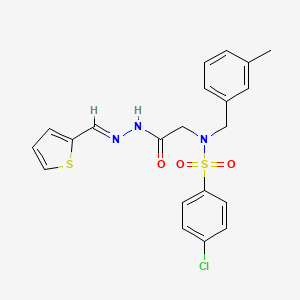

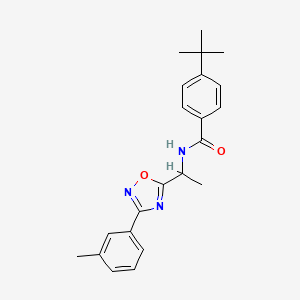
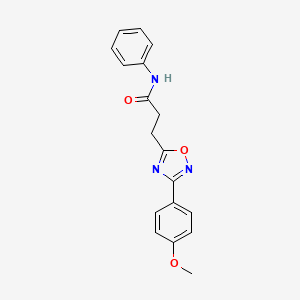
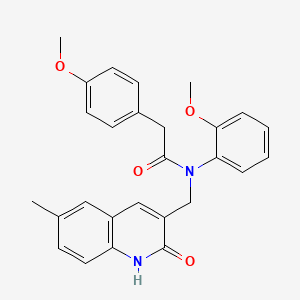
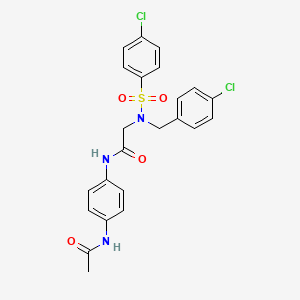


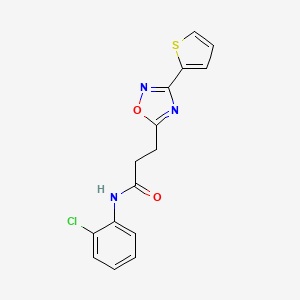
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7685577.png)
